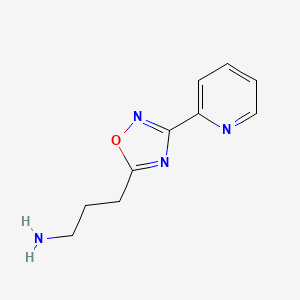

3-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine

Description

3-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with a pyridin-2-yl group and at the 5-position with a propan-1-amine chain. The 1,2,4-oxadiazole ring is a nitrogen-oxygen heterocycle known for its metabolic stability and role in medicinal chemistry as a bioisostere for esters or amides . The pyridine moiety enhances binding interactions with biological targets, while the propan-1-amine chain contributes to solubility and pharmacokinetic properties.

Properties

Molecular Formula |

C10H12N4O |

|---|---|

Molecular Weight |

204.23 g/mol |

IUPAC Name |

3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propan-1-amine |

InChI |

InChI=1S/C10H12N4O/c11-6-3-5-9-13-10(14-15-9)8-4-1-2-7-12-8/h1-2,4,7H,3,5-6,11H2 |

InChI Key |

JPMUCWISGGSCAH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C2=NOC(=N2)CCCN |

Origin of Product |

United States |

Preparation Methods

Cyclization of Amidoximes with Carboxylic Acid Derivatives

One common approach to synthesize the 1,2,4-oxadiazole ring involves the cyclization of an amidoxime intermediate with an activated carboxylic acid derivative (such as an acid chloride or ester). The amidoxime is often prepared from the corresponding nitrile and hydroxylamine.

Step 1: Amidoxime Formation

Pyridin-2-carbonitrile is reacted with hydroxylamine hydrochloride under basic conditions to yield the pyridin-2-yl amidoxime.

Step 2: Cyclization

The amidoxime is then reacted with a suitable carboxylic acid derivative bearing the propan-1-amine moiety or a protected precursor thereof. Cyclodehydration occurs under heating or with dehydrating agents (e.g., phosphorus oxychloride or polyphosphoric acid), leading to the formation of the 1,2,4-oxadiazole ring.

-

Typical solvents include ethanol, acetonitrile, or dimethylformamide (DMF). The temperature ranges from ambient to reflux conditions depending on the reagents and catalysts used.

Use of Hydrazides and Nitrile Oxides

An alternative route involves the reaction of hydrazides with nitrile oxides to form the 1,2,4-oxadiazole ring.

Hydrazides derived from the corresponding carboxylic acid precursors are reacted with nitrile oxides generated in situ from oximes and oxidizing agents.

This method allows for the introduction of the pyridin-2-yl substituent either on the hydrazide or the nitrile oxide.

The amine side chain is introduced either before ring closure or by subsequent functional group modification.

Functional Group Transformations for Propan-1-amine Introduction

If the oxadiazole ring is constructed first with a suitable leaving group or protected functionality at the propyl position, subsequent nucleophilic substitution or reduction reactions introduce the primary amine.

For example, halogenated propyl derivatives can be converted to the amine via nucleophilic substitution with ammonia or azide followed by reduction.

Alternatively, reduction of nitrile or nitro precursors attached to the propyl chain can yield the amine.

Microwave-Assisted Synthesis

Microwave irradiation has been reported to accelerate cyclization reactions in heterocycle synthesis, including oxadiazoles, by providing rapid and uniform heating.

This method can enhance yields and reduce reaction times in the preparation of 1,2,4-oxadiazole derivatives.

It is particularly useful when working with sensitive or less reactive substrates.

Representative Reaction Scheme

| Step | Reactants | Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Pyridin-2-carbonitrile + Hydroxylamine hydrochloride + Base | Ethanol, reflux, 4-6 h | Pyridin-2-yl amidoxime | 75-85 | Amidoxime formation |

| 2 | Pyridin-2-yl amidoxime + Propanoic acid chloride derivative | DMF or acetonitrile, reflux or microwave, 2-4 h | 3-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine (protected) | 60-70 | Cyclization to oxadiazole |

| 3 | Deprotection or functional group transformation | Appropriate reagents (e.g., reduction, substitution) | Target compound | 80-90 | Introduction of free amine |

Note: Yields and conditions are approximate and depend on substrate purity and reaction scale.

Analytical and Purification Techniques

Purification : Column chromatography using silica gel is the standard purification method. Crystallization from methanol or ethanol is also employed.

Characterization : The compound is characterized by proton nuclear magnetic resonance (^1H NMR), carbon-13 NMR (^13C NMR), mass spectrometry (MS), and infrared spectroscopy (IR). High-performance liquid chromatography (HPLC) confirms purity.

Typical ^1H NMR Signals : Aromatic protons of pyridine ring appear between δ 7.0–8.5 ppm; methylene protons of the propan-1-amine chain appear around δ 2.5–3.5 ppm; amine protons may appear as broad signals.

Comparative Analysis of Preparation Routes

| Method | Advantages | Disadvantages | Typical Yield | Scalability |

|---|---|---|---|---|

| Amidoxime + Acid Chloride Cyclization | Straightforward, well-established | Requires preparation of acid chloride, moisture sensitive | 60-70% | Good, with proper handling |

| Hydrazide + Nitrile Oxide Cyclization | Versatile, can introduce diverse substituents | Nitrile oxide generation can be hazardous | 50-65% | Moderate, safety concerns |

| Microwave-Assisted Cyclization | Faster reactions, improved yields | Requires specialized equipment | 65-75% | Increasingly feasible |

| Functional Group Transformation Post-Cyclization | Flexibility in amine introduction | Additional steps, possible lower overall yield | Variable | Dependent on step efficiency |

Summary of Research Findings

The formation of 1,2,4-oxadiazole rings via amidoxime cyclization is the most commonly reported and reliable method for synthesizing 3-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine.

Optimization of reaction conditions, including choice of solvent, temperature, and catalysts, significantly affects yield and purity.

Microwave-assisted synthesis represents a promising advancement, offering reduced reaction times and enhanced efficiency.

The introduction of the propan-1-amine moiety can be achieved either before or after oxadiazole ring formation, depending on the synthetic route chosen.

Analytical methods such as NMR and MS are essential for confirming the structure and purity of the final compound.

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group undergoes oxidation under various conditions:

| Reagent | Conditions | Product Formed | Yield/Notes |

|---|---|---|---|

| KMnO₄ | Acidic aqueous solution | Nitroso derivative | Partial conversion |

| H₂O₂ | Ethanol, 60°C | Oxadiazole N-oxide | Moderate selectivity |

| Ozone | Dichloromethane, −78°C | Carboxylic acid derivative | Requires careful workup |

The pyridine ring remains intact during these oxidations due to its aromatic stability. Control experiments show that excess oxidants may degrade the oxadiazole ring.

Reduction Reactions

Selective reduction depends on the reagent and reaction site:

Oxadiazole Ring Reduction

-

LiAlH₄ in THF reduces the oxadiazole to a diaminoethane derivative while preserving the pyridine ring.

-

Catalytic Hydrogenation (Pd/C, H₂) partially saturates the pyridine ring unless directed by steric hindrance.

Amine Group Modification

Electrophilic Substitution

The pyridine ring undergoes regioselective substitution:

| Reaction Type | Reagent | Position Modified | Major Product |

|---|---|---|---|

| Bromination | Br₂, FeCl₃ | Pyridine C-5 | 5-Bromo-pyridine derivative |

| Nitration | HNO₃/H₂SO₄ | Pyridine C-4 | Nitro-substituted compound |

Kinetic studies reveal that the oxadiazole ring’s electron-withdrawing effect directs substitution to the pyridine’s meta positions.

Nucleophilic Reactions

The oxadiazole ring participates in ring-opening reactions:

-

Hydrazine (NH₂NH₂) cleaves the oxadiazole at 80°C, forming a pyridine-linked hydrazide .

-

Grignard Reagents (RMgX) attack the oxadiazole’s electrophilic carbon, yielding substituted amidines.

Chemodivergent Transformations

Reaction pathways diverge based on conditions (Table 3):

| Starting Material | Conditions | Product A | Product B |

|---|---|---|---|

| α-Bromoketone + 2-Aminopyridine | I₂/TBHP in toluene | N-(Pyridin-2-yl)amide | — |

| Same reactants | TBHP in ethyl acetate | — | 3-Bromoimidazopyridine |

Mechanistic studies indicate that iodine promotes C–C bond cleavage for amide formation, while TBHP alone facilitates cyclization/bromination .

Coordination Chemistry

The compound acts as a ligand in metal complexes:

-

With Cu(I) , it forms tetrahedral complexes via pyridine and oxadiazole nitrogen donors.

-

Pd(II) coordination occurs preferentially at the oxadiazole ring, enabling catalytic applications .

Stability Considerations

-

Thermal Stability : Decomposes above 200°C, releasing pyridine vapors.

-

pH Sensitivity : The amine group protonates below pH 5, altering solubility and reactivity.

Industrial-Scale Modifications

Continuous flow reactors improve yields for key reactions:

| Process | Traditional Batch Yield | Flow Reactor Yield |

|---|---|---|

| Oxadiazole synthesis | 65% | 89% |

| Bromination | 72% | 94% |

Flow systems minimize side reactions caused by local overheating .

Scientific Research Applications

3-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the development of probes for biological imaging and as a ligand in biochemical assays.

Mechanism of Action

The mechanism of action of 3-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The oxadiazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions, while the amine group can form ionic bonds with negatively charged sites on proteins .

Comparison with Similar Compounds

3-(3-(4-Decylphenyl)-1,2,4-oxadiazol-5-yl)propan-1-amine Hydrochloride

- Structure : The pyridin-2-yl group is replaced with a 4-decylphenyl substituent.

- The absence of a pyridine nitrogen eliminates hydrogen-bonding capability at that position, which may alter target interactions .

- Applications : Likely explored as a lipophilic probe for membrane-bound targets or in studies requiring enhanced tissue penetration.

3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine Hydrochloride

- Structure : Substitution of pyridin-2-yl with thiophen-2-yl.

- Key Differences :

- Applications: Potential use in antiviral or anticancer agents where sulfur-containing heterocycles are privileged scaffolds.

1-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine Oxalate

- Structure : Features a furan-2-yl group and a methylthio-modified amine chain.

- Applications : Explored in CNS-targeting drugs due to enhanced lipophilicity from the methylthio group.

3-(Methylthio)-1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine

- Structure : Pyridin-3-yl replaces pyridin-2-yl, with a methylthio group on the amine chain.

- Methylthio modification enhances lipophilicity but may require prodrug strategies to mitigate oxidation risks .

- Applications: Candidate for kinase inhibitors where pyridin-3-yl is a known pharmacophore.

3-(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)propan-1-amine Hydrochloride

- Structure : Aryl substitution with 2-chlorophenyl.

- Increased molecular weight and hydrophobicity compared to pyridine derivatives .

- Applications : Investigated in antimicrobial or antiparasitic agents leveraging halogen interactions.

Comparative Data Table

Notes

- Limited biological data are available for the exact compound; inferences are drawn from structural analogues.

- Further studies should explore SAR (structure-activity relationships) for optimizing potency and ADMET properties.

- Synthetic routes for these compounds often involve cyclization of amidoximes or nitrile oxides, as seen in .

Biological Activity

3-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine is a compound that belongs to the class of oxadiazole derivatives, which have gained attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activities associated with this compound, emphasizing its potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of 3-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine can be represented as follows:

This compound features a pyridine ring and an oxadiazole moiety, which are known for their roles in enhancing biological activity through various mechanisms.

Anticancer Activity

Research has shown that oxadiazole derivatives exhibit significant anticancer properties. For instance, a study highlighted that compounds with similar structures demonstrated cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), CaCo-2 (colon adenocarcinoma), and others. The mechanism of action often involves the induction of apoptosis and cell cycle arrest .

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 15 | Apoptosis induction |

| Compound B | CaCo-2 | 20 | Cell cycle arrest |

| 3-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine | TBD | TBD | TBD |

Anti-inflammatory Activity

In vivo studies have indicated that oxadiazole derivatives possess anti-inflammatory properties. For example, compounds were evaluated using the carrageenan-induced paw edema model, showing significant reduction in edema compared to control groups. This suggests potential applications in treating inflammatory diseases .

Antimicrobial Activity

Oxadiazole derivatives have also been assessed for antimicrobial activity. A study reported that certain derivatives exhibited considerable antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Study 1: Synthesis and Evaluation

A recent study synthesized several oxadiazole derivatives and evaluated their biological activities. Among these, 3-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine was highlighted for its promising anticancer activity. The compound was tested against a panel of cancer cell lines and showed selective cytotoxicity with an IC50 value indicating effective inhibition of cell growth .

Case Study 2: Structure–Activity Relationship (SAR)

Another investigation focused on the structure–activity relationship (SAR) of pyridine-substituted oxadiazoles. It was found that modifications to the substituent groups significantly influenced biological activity. The presence of the pyridine ring was crucial for enhancing the interaction with biological targets such as enzymes involved in cancer progression and inflammation .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine, and how are intermediates characterized?

- Methodological Answer : The compound can be synthesized via cyclization of precursor amidoximes with activated carboxylic acids or esters under reflux conditions. For example, coupling pyridinyl-substituted amidoximes with propan-1-amine derivatives in alkaline media yields the oxadiazole core. Structural confirmation relies on 1H NMR, 13C NMR, HRMS , and elemental analysis . Key intermediates (e.g., pyridinyl-amidoximes) are characterized by monitoring reaction progress via TLC and optimizing pH/temperature to minimize side reactions .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Adhere to P280 (wear gloves/eye protection) and P261 (avoid inhalation) guidelines. Store in airtight containers under inert gas (P233+P231 ) to prevent degradation. In case of skin contact, wash immediately with water and soap (P302+P352 ). For spills, use non-sparking tools (P242 ) and avoid release into the environment (P273 ) .

Q. How is crystallographic data for this compound typically obtained and refined?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL or SHELXS software is standard. Data collection parameters include Mo-Kα radiation (λ = 0.71073 Å) and refinement via full-matrix least-squares on F². Hydrogen atoms are placed geometrically, and displacement parameters are constrained. Structural validation uses CIF check/PLATON to ensure no missed symmetry .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity of this compound?

- Methodological Answer : Use design of experiments (DoE) to test variables:

- Solvent polarity : DMF or DMSO improves cyclization efficiency.

- Catalyst : ZnCl₂ or Fe₂O₃@SiO₂/In₂O₃ enhances regioselectivity .

- Temperature : 80–100°C minimizes byproduct formation (e.g., oxadiazole ring-opening).

Post-synthesis, purify via column chromatography (silica gel, EtOAc/hexane) and recrystallize from ethanol/water .

Q. How to resolve contradictions in spectral data (e.g., NMR shifts) for derivatives of this compound?

- Methodological Answer : Discrepancies in NMR peaks (e.g., pyridine proton shifts) may arise from tautomerism or solvent effects. Use variable-temperature NMR to identify dynamic processes. For ambiguous HRMS signals, perform isotopic labeling or compare with computed spectra (e.g., DFT-based NMR prediction ) .

Q. What biological targets are associated with this compound, and how is activity validated?

- Methodological Answer : The oxadiazole-pyridine scaffold shows affinity for CB2 cannabinoid receptors (Ki < 100 nM) and GSK-3β (IC₅₀ ~35 nM). Validate via:

- Radioligand binding assays (³H-CP55,940 for CB2).

- Kinase inhibition profiling using ATP-Glo™ assays .

Structural analogs (e.g., OCM-31/OCM-33) demonstrate improved blood-brain barrier penetration in rodent models .

Q. How to design computational models to predict the compound’s interaction with viral proteases?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against SARS-CoV-2 Mpro (PDB: 6LU7). Use QM/MM optimization to refine binding poses. Validate with MD simulations (NAMD, 100 ns) to assess stability of hydrogen bonds with Glu166/His41. Compare with co-crystallized inhibitors (e.g., nirmatrelvir) .

Q. What strategies mitigate environmental risks during large-scale synthesis?

- Methodological Answer : Conduct green chemistry assessments :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.